2-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride 2-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1820651-26-0
VCID: VC2727541
InChI: InChI=1S/C12H19N3.2ClH/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9;;/h9,13H,1-8H2,(H,14,15);2*1H
SMILES: C1CCC2=C(C1)NC(=N2)C3CCCNC3.Cl.Cl
Molecular Formula: C12H21Cl2N3
Molecular Weight: 278.22 g/mol

2-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride

CAS No.: 1820651-26-0

Cat. No.: VC2727541

Molecular Formula: C12H21Cl2N3

Molecular Weight: 278.22 g/mol

* For research use only. Not for human or veterinary use.

2-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride - 1820651-26-0

Specification

CAS No. 1820651-26-0
Molecular Formula C12H21Cl2N3
Molecular Weight 278.22 g/mol
IUPAC Name 2-piperidin-3-yl-4,5,6,7-tetrahydro-1H-benzimidazole;dihydrochloride
Standard InChI InChI=1S/C12H19N3.2ClH/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9;;/h9,13H,1-8H2,(H,14,15);2*1H
Standard InChI Key WEMPKBUNDFOEAJ-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)NC(=N2)C3CCCNC3.Cl.Cl
Canonical SMILES C1CCC2=C(C1)NC(=N2)C3CCCNC3.Cl.Cl

Introduction

Structural Characteristics and Classification

2-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride belongs to the benzimidazole class of heterocyclic compounds, featuring a tetrahydrobenzo[d]imidazole core with a piperidin-3-yl substituent at position 2. The compound exists as a dihydrochloride salt, which significantly influences its physicochemical properties, particularly its solubility profile and potential bioavailability.

The benzimidazole scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives exhibiting diverse biological activities. The search results reference several benzimidazole derivatives, including 2-phenyl-1H-benzo[d]imidazole, highlighting synthetic approaches that may have relevance to our compound of interest .

Molecular Architecture

The molecular framework of 2-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride can be dissected into several key structural components:

  • A benzimidazole core with the benzene ring fully hydrogenated (tetrahydrobenzo portion)

  • A piperidine ring attached at its 3-position to the 2-position of the benzimidazole

  • Two hydrochloride groups forming the dihydrochloride salt

Property1,4,5,6-tetrahydrocyclopenta[d]imidazoleMethod
Molecular Weight108.144 g/mol-
FormulaC₆H₈N₂-
Boiling Point263.69°CEPA T.E.S.T.
Boiling Point (alt.)296.92°CEPI Suite
Density1.08 g/cm³EPA T.E.S.T.
Flash Point137.58°CEPA T.E.S.T.
Melting Point75.63°CEPI Suite
Water Solubility7266.32 mg/LEPA T.E.S.T.
Water Solubility (alt.)8471.1 mg/LEPI Suite
Hydrogen Acceptors1-
Hydrogen Donors1-
Aromatic Rings1-
Rotatable Bonds0-

The dihydrochloride salt form of 2-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole would significantly enhance its water solubility compared to the free base form, an important consideration for pharmaceutical applications. The presence of the salt form would also impact the compound's behavior in different pH environments, affecting its absorption and distribution characteristics in biological systems.

Synthetic Approaches and Preparation

General Synthetic Strategies for Benzimidazole Derivatives

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids, aldehydes, or their derivatives. The search results describe several synthetic approaches for benzimidazole derivatives that might have relevance to our compound of interest.

For instance, the synthesis of 2-phenyl-1H-benzo[d]imidazole involves the reaction of o-phenylenediamine with N-methyl-N-(methylthio)(phenyl)methylene)amino)methylene)methanaminium iodide as an amidinium salt in ethanol at 5°C or dichloromethane at 0°C . This approach yielded the benzimidazole derivative in moderate yield (60%) .

Another relevant synthetic pathway described in the search results involves the reaction of benzene-1,2-diamine with 2-methylene-malononitrile to produce 2-((2-aminophenyl)amino)methylene)malononitrile, which was further processed to form various heterocyclic compounds . These general approaches for the synthesis of benzimidazole derivatives provide valuable insights into potential synthetic routes to our compound of interest.

Purification and Characterization Considerations

The search results mention the use of preparative thin-layer chromatography and column chromatography for the isolation of certain heterocyclic compounds , suggesting these techniques could be applicable to the purification of 2-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride. For salt forms, recrystallization from appropriate solvent systems would likely be an essential purification step to ensure high purity.

Analytical Characterization Methods

Spectroscopic Analysis Techniques

Comprehensive characterization of 2-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride would typically involve multiple complementary spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • ¹H NMR would show characteristic signals for the tetrahydrobenzene ring protons (typically in the range of 1.5-2.5 ppm), the imidazole NH proton (often appearing as a broad singlet), and the piperidine ring protons

    • ¹³C NMR would provide information about the carbon framework, with characteristic signals for the imidazole carbons and the saturated ring systems

  • Infrared (IR) Spectroscopy

    • Characteristic absorption bands for N-H stretching (typically 3300-3500 cm⁻¹)

    • C=N stretching vibrations (around 1600-1650 cm⁻¹)

    • C-H stretching bands for the saturated rings

  • Mass Spectrometry (MS)

    • Molecular ion peak corresponding to the molecular weight

    • Characteristic fragmentation pattern, potentially including loss of HCl from the salt form and fragmentation of the piperidine ring

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) would be a primary method for purity assessment and quality control of 2-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride. Reversed-phase HPLC with UV detection would be particularly suitable for this compound, potentially using a gradient elution system with a mixture of acetonitrile and buffer.

The search results mention the use of preparative thin-layer chromatography and column chromatography for the isolation of certain heterocyclic compounds , suggesting these techniques could be valuable for both purification and analysis of our compound of interest.

Future Research Directions

Structure Optimization Opportunities

Future research on 2-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride might focus on:

  • Systematic exploration of substituent effects on the tetrahydrobenzo ring

  • Investigation of alternative positions for the piperidine attachment

  • Exploration of stereochemical aspects, particularly the stereochemistry at the piperidine 3-position

  • Development of various salt forms to optimize physicochemical and pharmacokinetic properties

These modifications could potentially enhance specific biological activities or improve physicochemical properties relevant to drug development.

Advanced Biological Evaluation

Comprehensive evaluation of the biological properties of 2-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride would be valuable for understanding its potential applications. This might include:

  • Broad-spectrum antimicrobial screening, building on the known activity of related benzimidazole derivatives

  • Receptor binding studies to identify potential molecular targets

  • In vivo pharmacokinetic studies to assess bioavailability and metabolism

  • Structure-activity relationship studies through systematic variation of substituents

Synthetic Methodology Development

The development of improved synthetic routes to 2-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride represents another important research direction. This might involve:

  • Exploration of one-pot synthetic approaches to minimize isolation of intermediates

  • Development of stereoselective methods to access specific stereoisomers

  • Application of flow chemistry techniques for process optimization and scale-up

  • Investigation of green chemistry approaches to reduce environmental impact

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